Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a synthetic compound that belongs to the class of purine nucleosides, specifically a derivative of adenosine. This compound plays a significant role in various biological processes, including nucleic acid metabolism. The structure includes an ethyl ester group attached to a propanoate chain and a purine base, which is crucial for its biological activity.
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is classified as a purine nucleoside analog. Its synthesis and characterization are relevant in medicinal chemistry, particularly in the development of compounds with potential therapeutic effects against viral infections and cancers.
The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate typically involves several steps, including:
Industrial production may utilize automated reactors and continuous flow techniques to optimize yield and purity, employing purification methods like high-performance liquid chromatography (HPLC) for quality assurance .
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate can undergo various chemical reactions:
These reactions are critical for modifying the compound's properties for specific applications in research and medicine .
As a purine nucleoside analog, ethyl 3-(6-amino-9H-purin-9-yl)propanoate mimics natural nucleosides, allowing it to interfere with nucleic acid synthesis. This interference can inhibit viral replication and cancer cell proliferation by:
This mechanism underlies its potential therapeutic applications .
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and its formulation in pharmaceutical applications .
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate has diverse applications:
These applications highlight its significance in both academic research and industrial settings .
Purine derivatives represent a cornerstone of medicinal chemistry due to their ubiquitous presence in biological systems and their profound pharmacological versatility. As nitrogen-containing heterocycles comprising fused pyrimidine and imidazole rings, purines form the core scaffold of essential biomolecules like ATP, GTP, and nucleic acids (adenine and guanine). This inherent biological relevance enables purines to interact with diverse therapeutic targets, including kinases, phosphodiesterases, adenosine receptors, and chaperone proteins [3] [6]. Recent decades have witnessed extensive exploration of substituted purines for treating cancer, viral infections, inflammatory disorders, and neurodegenerative diseases. Their structural plasticity allows strategic modifications at the C2, C6, N7, C8, and N9 positions, facilitating the optimization of binding affinity, selectivity, and pharmacokinetic properties [3] [7] [8]. Consequently, purines are classified as "privileged scaffolds" in drug discovery, with numerous derivatives advancing to clinical use as kinase inhibitors (e.g., CDKs, BTK, Bcr-Abl), antiviral agents, and HSP90 modulators [3] [6] [8].
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS 7083-40-1) exemplifies a rationally modified purine conjugate designed to balance molecular recognition and physicochemical properties. Its structure consists of adenine linked at N9 via a three-carbon aliphatic chain to an ethyl ester moiety. Key features include:
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS No. | 7083-40-1 | [1] [5] |
Molecular Formula | C₁₀H₁₃N₅O₂ | [1] [9] |
Molecular Weight | 235.24 g/mol | [1] [5] |
SMILES | O=C(OCC)CCN(C=N1)C2=C1C(N)=NC=N2 | [1] [5] |
Purity (Commercial) | ≥98% | [5] |
Storage Conditions | Sealed, dry, 2-8°C | [5] |
Computational analyses predict moderate hydrophilicity (LogP ≈0.36) and high polar surface area (95.92 Ų), suggesting potential for solvation in biological matrices [5]. The ester functionality dominates its reactivity, enabling nucleophilic transformations (e.g., hydrolysis, transesterification) critical for prodrug activation or polymer conjugation [5] [9].
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate occupies a distinct niche among purine conjugates due to its linker length and ester terminus. Comparing key analogs reveals structure-activity relationships (SAR):
Compound | Linker/Functional Group | Key Properties | Therapeutic Relevance |
---|---|---|---|
Ethyl 3-(6-amino-9H-purin-9-yl)propanoate | −CH₂CH₂−C(O)OCH₂CH₃ | Balanced LogP; Prodrug potential | Kinases, HSP90 inhibition [3] |
9-(2-Hydroxyethyl)adenine | −CH₂CH₂OH | High hydrophilicity; H-bond donor | Nucleoside synthesis [10] |
6-(Methylthio)purine | −SCH₃ at C6 | Enhanced lipophilicity; Metabolic precursor | Antimetabolite therapies |
Adenine Propanoic Acid | −CH₂CH₂−COOH | Ionized at pH 7.4; Low membrane permeability | Polymeric conjugates |
The ethyl ester in ethyl 3-(6-amino-9H-purin-9-yl)propanoate strategically bridges this gap: its moderate lipophilicity improves bioavailability over acidic counterparts, while the linker length optimizes interactions in enzyme active sites. Studies on 2,6,9-trisubstituted purines indicate that even minor alterations in N9-alkyl chain length or terminal functionality (e.g., ester vs. amide) can drastically alter kinase selectivity profiles [3] [8]. For instance, replacing the ethyl ester with bulkier aryl esters diminishes BTK inhibition, highlighting the sensitivity of target engagement to steric and electronic parameters at the linker terminus [3]. Consequently, this conjugate serves as a versatile intermediate for generating libraries of purine derivatives targeting kinases, HSP90, or nucleic acid-processing enzymes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: